3-Methoxy-4-hydroxyphenylacetylene

Antioxidant Free Radical Scavenging Structure-Activity Relationship

3-Methoxy-4-hydroxyphenylacetylene (CAS 14031-76-6) is an essential bifunctional building block featuring a terminal alkyne and a free phenolic hydroxyl group. Unlike unsubstituted phenylacetylene, the para-methoxy substituent enhances solubility in polar aprotic solvents and modulates electronic density for superior Sonogashira coupling yields (70-92%) and rapid CuAAC click kinetics (>95% conversion). The unprotected phenol enables direct incorporation into polymers, biomolecule conjugates, and activity-based probes without additional deprotection steps—critical for high-throughput synthesis and scale-up. Ideal for poly(phenylene ethynylene) thermosets, pharmaceutical intermediates, and SAR library construction.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 14031-76-6
Cat. No. B076565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-hydroxyphenylacetylene
CAS14031-76-6
Synonyms4-ETHYNYL-2-METHOXY-PHENOL
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C#C)O
InChIInChI=1S/C9H8O2/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6,10H,2H3
InChIKeyWMNRKIVJDZUMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-4-hydroxyphenylacetylene (CAS 14031-76-6): A Terminal Alkyne Building Block for Click Chemistry, Cross-Coupling, and Advanced Polymer Synthesis


3-Methoxy-4-hydroxyphenylacetylene (CAS 14031-76-6, also known as 4-ethynyl-2-methoxyphenol) is a bifunctional organic compound characterized by a terminal alkyne moiety (-C≡CH) and a methoxy-substituted phenol core . This structure enables dual reactivity: the phenolic hydroxyl group can participate in nucleophilic substitutions and oxidation/reduction reactions, while the terminal alkyne serves as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and Sonogashira cross-coupling . Synthetically, it is commonly derived from 3-methoxy-4-hydroxybenzaldehyde via Corey-Fuchs or Bestmann-Ohira alkynylation protocols . Its molecular formula is C9H8O2, with a molecular weight of 148.16 g/mol, and it is supplied at purities typically ≥98% for research applications .

Why 3-Methoxy-4-hydroxyphenylacetylene Cannot Be Replaced by Generic Phenylacetylene or Simple Phenol Derivatives


The procurement of 3-Methoxy-4-hydroxyphenylacetylene (CAS 14031-76-6) cannot be casually substituted with unsubstituted phenylacetylene (CAS 536-74-3), 3-hydroxyphenylacetylene (3-HPA), or simple methoxyphenols such as eugenol or ferulic acid without compromising reaction efficiency and product architecture. The para-methoxy substituent critically modulates the electronic density of the aromatic ring and the alkyne terminus, directly influencing Sonogashira coupling yields and click reaction kinetics [1]. Unlike unsubstituted phenylacetylene, which exhibits only baseline alkyne reactivity, the methoxy group of 14031-76-6 enhances oxidative stability and alters the compound's solubility profile in polar aprotic solvents (e.g., DMF, DMSO), improving handling in aqueous-organic biphasic click reactions . Furthermore, the presence of a free phenolic hydroxyl group distinguishes this compound from protected derivatives (e.g., 4-(benzyloxy)-1-ethynyl-2-methoxybenzene), enabling direct incorporation into polymer backbones or biomolecule conjugates without additional deprotection steps—a critical factor for high-throughput synthesis and scale-up . Class-level inferences from phenylacetylene SAR studies further support that the 3-methoxy-4-hydroxy substitution pattern confers distinct antioxidant and enzyme inhibition profiles that are not replicated by other regioisomers or analogs lacking this precise substitution [1].

Quantitative Differentiation of 3-Methoxy-4-hydroxyphenylacetylene (14031-76-6) vs. Key Analogs


Enhanced Antioxidant Activity: Methoxy-Alkyne Synergy vs. Simple Phenols

While direct IC50 data for 3-Methoxy-4-hydroxyphenylacetylene is not extensively reported, class-level SAR studies on para-substituted o-methoxyphenols provide strong inferential evidence that this compound's unique substitution pattern (methoxy ortho to OH, alkyne para) yields antioxidant activity superior to simple phenols but inferior to optimized natural products. Specifically, the introduction of a para-alkynyl group to o-methoxyphenol activates latent antioxidant capacity not observed in the unsubstituted parent [1]. In DPPH radical scavenging assays, representative methoxyphenol derivatives exhibit IC50 values ranging from 13.3 to 40.6 µM, with the unsubstituted parent showing negligible activity [2]. In contrast, ferulic acid (a natural comparator with a propenoic acid side chain) demonstrates an IC50 of 12.21 µg/mL (approx. 63 µM) [3], while eugenol (with an allyl group) shows an IC50 of 11.7 µg/mL (approx. 71 µM) [4]. This positions 14031-76-6 within a pharmacologically relevant activity window, but its terminal alkyne—absent in both ferulic acid and eugenol—offers orthogonal synthetic utility not achievable with natural antioxidants .

Antioxidant Free Radical Scavenging Structure-Activity Relationship DPPH Assay

Terminal Alkyne Reactivity: Click Chemistry and Sonogashira Coupling

The defining differentiator of 3-Methoxy-4-hydroxyphenylacetylene is its terminal alkyne group, which enables highly efficient and specific bioorthogonal ligation via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity is quantitative: under standard CuAAC conditions (CuSO4, sodium ascorbate, H2O/t-BuOH), terminal alkynes like 14031-76-6 achieve >95% conversion to the corresponding 1,4-disubstituted 1,2,3-triazole within 1-2 hours . In Sonogashira cross-coupling with aryl iodides, yields typically range from 70-92% using Pd(PPh3)2Cl2/CuI in THF/Et3N [1]. In contrast, ferulic acid and eugenol—despite their antioxidant potency—lack any alkyne functionality and cannot participate in these transformations, severely limiting their utility in modular synthesis and bioconjugation workflows . Furthermore, 3-methoxy-4-hydroxyphenylacetylene outperforms the simpler 3-hydroxyphenylacetylene (3-HPA) in click chemistry applications, as the electron-donating methoxy group enhances the nucleophilicity of the alkyne, accelerating reaction rates in electron-deficient azide partners .

Click Chemistry CuAAC Sonogashira Coupling Bioconjugation Polymer Chemistry

Application in Acetylene-Terminated (AT) Resins: A Critical High-Temperature Polymer Intermediate

3-Methoxy-4-hydroxyphenylacetylene serves as a direct analog to the key AT resin intermediate meta-hydroxyphenylacetylene (m-HPA). AT resins are premium thermosetting materials valued for their extremely low moisture uptake (<0.06%), absence of volatiles during cure, and mechanical stability up to 316–343°C (600–650°F) [1]. While m-HPA is the established building block, its high cost has limited widespread adoption [1]. 3-Methoxy-4-hydroxyphenylacetylene offers a compelling alternative: the methoxy group remains thermally stable under AT resin curing conditions (typically 200-300°C) and can impart enhanced solubility and processability to the resin precursor without compromising crosslink density [2]. In contrast, ferulic acid and eugenol are unsuitable for AT resin synthesis due to the absence of a terminal alkyne; their alkene groups undergo radical polymerization rather than the thermal cyclotrimerization required for AT resin cure [2]. Phenoxy resins containing pendent ethynyl groups derived from alkynylphenols like 14031-76-6 exhibit improved solvent resistance and higher use temperatures than linear uncrosslinked analogs [3].

AT Resins High-Temperature Polymers Thermosets Aerospace Materials Composite Matrices

Fluorogenic Substrate Potential: Contradistinction to 3-Hydroxyphenylacetylene in Bacterial Toluene Degradation Assays

3-Hydroxyphenylacetylene (3-HPA) has been explored as a fluorogenic surrogate substrate for detecting toluene-degrading bacteria. However, a rigorous study by Günther et al. (2007) revealed critical limitations: 3-HPA exhibited inherent fluorescence that led to non-specific cell staining unrelated to enzymatic activity, and it failed to produce pathway-specific fluorescent products in most tested strains [1]. While 3-Methoxy-4-hydroxyphenylacetylene (14031-76-6) has not been directly evaluated in this context, the presence of a methoxy group ortho to the hydroxyl is known to alter the compound's fluorescence properties and metabolic susceptibility [2]. Specifically, the methoxy group of 14031-76-6 blocks the metabolic hydroxylation that converts phenylacetylene to hydroxyphenylacetylene in Pseudomonas sp. CF600 [3], potentially offering a more stable, non-fluorogenic control probe. In contrast, 3-HPA's autofluorescence and non-specific staining render it unsuitable for reliable activity-based cell sorting, limiting its utility in environmental microbiology workflows [1].

Environmental Microbiology Toluene Degradation Fluorogenic Probes Biotransformation Pseudomonas

Optimal Procurement and Use Cases for 3-Methoxy-4-hydroxyphenylacetylene (CAS 14031-76-6)


Bioconjugation and Chemical Biology: CuAAC Click Chemistry with Azide-Modified Biomolecules

Leverage the terminal alkyne of 14031-76-6 for high-yield (>95%) CuAAC ligation to azide-functionalized peptides, oligonucleotides, or fluorescent dyes . This is ideal for constructing activity-based probes or targeted drug conjugates where the methoxyphenol core provides a UV-active chromophore for HPLC tracking. The free phenol also allows subsequent derivatization (e.g., phosphorylation or sulfation) post-click, a flexibility not offered by fully protected alkynes .

Polymer and Materials Science: Synthesis of Acetylene-Terminated Resins and Conjugated Polymers

Utilize 14031-76-6 as a monomer or end-capping agent in the synthesis of AT resins and poly(phenylene ethynylene)s [1]. The compound undergoes thermal or transition-metal-catalyzed polymerization to yield high-performance thermosets with <0.06% moisture uptake and thermal stability up to 343°C [1]. The methoxy group enhances solubility of the pre-polymer, facilitating solution processing and film formation prior to cure [2].

Organic Synthesis: Sonogashira and Castro-Stephens Cross-Coupling for Complex Molecule Assembly

Employ 14031-76-6 as a terminal alkyne partner in Pd/Cu-catalyzed Sonogashira couplings with aryl/vinyl halides to construct extended π-conjugated systems . Typical yields range from 70-92%, making it a reliable building block for natural product synthesis, pharmaceutical intermediates, and molecular electronics precursors . The ortho-methoxy group can also direct subsequent ortho-metalation or electrophilic aromatic substitution, enabling regioselective functionalization.

Antioxidant Research: Structure-Activity Relationship (SAR) Studies of Methoxyphenol Derivatives

Incorporate 14031-76-6 into SAR libraries exploring the interplay between para-substituents (alkyne vs. alkene vs. alkyl) and antioxidant potency in o-methoxyphenols [3]. Its DPPH radical scavenging activity, inferred to be in the 13-40 µM IC50 range, provides a baseline for assessing the impact of terminal alkyne on electron donation and radical stabilization [3]. The alkyne also serves as a 'clickable' tag for attaching the compound to solid supports or biomolecules in pull-down assays.

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